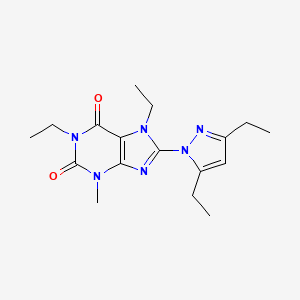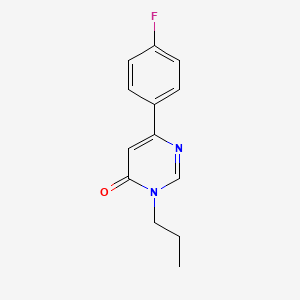
6-(4-fluorophenyl)-3-propylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(4-fluorophenyl)-3-propylpyrimidin-4(3H)-one” is a pyrimidinone derivative. Pyrimidinones are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a carbonyl group . The presence of a fluorophenyl group suggests that this compound might have unique properties due to the electronegativity of fluorine .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve the reaction of a suitable pyrimidinone derivative with a 4-fluorophenyl group . The propyl group could be introduced through a substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidinone ring substituted with a 4-fluorophenyl group and a propyl group . The fluorine atom in the fluorophenyl group would be expected to have a strong influence on the electronic properties of the molecule .Chemical Reactions Analysis
As a pyrimidinone derivative, this compound might undergo reactions typical for this class of compounds, such as nucleophilic substitutions or additions . The presence of the fluorophenyl group might also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl group might increase its lipophilicity compared to non-fluorinated analogs .Wissenschaftliche Forschungsanwendungen
1. NMR Studies and Conformational Analysis
A study by Birdsall et al. (1990) utilized NMR to analyze multiple conformations in complexes of Lactobacillus casei dihydrofolate reductase with analogues of pyrimethamine, which include fluoropyrimethamine, a compound structurally similar to 6-(4-fluorophenyl)-3-propylpyrimidin-4(3H)-one. This research provided insights into the hindered rotation about the pyrimidine-phenyl bond and the binding energies of different isomers (Birdsall et al., 1990).
2. Chemoprevention in Carcinogenesis
Thanusu et al. (2011) evaluated the chemopreventive potential of a compound structurally related to 6-(4-fluorophenyl)-3-propylpyrimidin-4(3H)-one in oral carcinogenesis. The compound showed efficacy in suppressing oral carcinogenesis initiated with DMBA, indicating its potential in chemoprevention (Thanusu et al., 2011).
3. Influenza A Endonuclease Inhibition
Research by Sagong et al. (2014) identified analogues of 6-(4-fluorophenyl)-3-propylpyrimidin-4(3H)-one as effective inhibitors of influenza endonuclease. This discovery is significant for developing new agents for treating influenza infections (Sagong et al., 2014).
4. Material Science Applications
The synthesis and study of polymer light-emitting diodes bearing green-emitting Ir(III) complexes, including ligands structurally related to 6-(4-fluorophenyl)-3-propylpyrimidin-4(3H)-one, were explored by Cho et al. (2010). This research highlighted the potential of such compounds in the development of electronic devices (Cho et al., 2010).
5. Radioligand Development
A novel pyridopyrimidin-4-one derivative related to 6-(4-fluorophenyl)-3-propylpyrimidin-4(3H)-one was characterized as a radioligand candidate for vasopressin V1B receptor by Koga et al. (2016). This compound showed potential as an in vivo radiotracer for measuring the occupancy of the V1B receptor (Koga et al., 2016).
6. Anti-Cancer Activity
Hammam et al. (2005) synthesized novel fluoro-substituted benzo[b]pyran compounds structurally related to 6-(4-fluorophenyl)-3-propylpyrimidin-4(3H)-one and evaluated their anti-lung cancer activity. These compounds showed promising results against several human cancer cell lines (Hammam et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(4-fluorophenyl)-3-propylpyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c1-2-7-16-9-15-12(8-13(16)17)10-3-5-11(14)6-4-10/h3-6,8-9H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARHLFNFUCXHPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC(=CC1=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorophenyl)-3-propylpyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


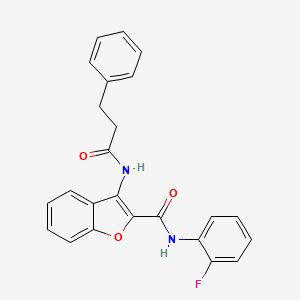
![(1R,2R)-2-Amino-4-[(4-chloropyrazol-1-yl)methyl]cyclopentan-1-ol;dihydrochloride](/img/structure/B2411877.png)
![3,3-Dimethyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2411879.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2411881.png)
![1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2411882.png)
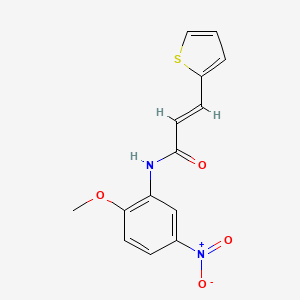
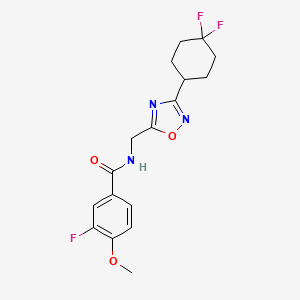
![N-(2-chlorophenyl)-2-methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide](/img/structure/B2411887.png)
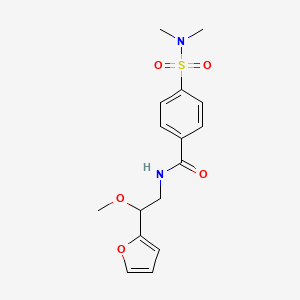
![4-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2411891.png)
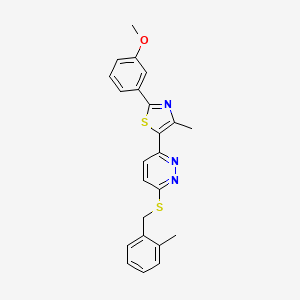
![Ethyl 4-[(4-acetylbenzoyl)amino]benzoate](/img/structure/B2411894.png)
